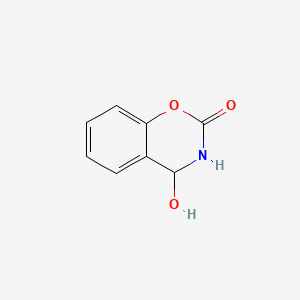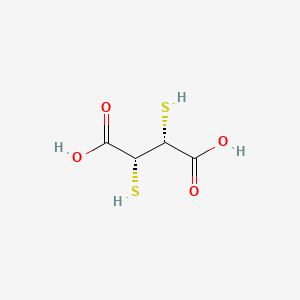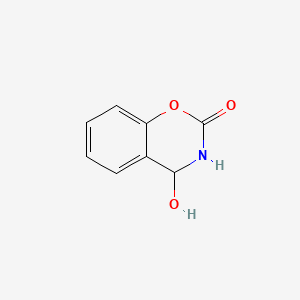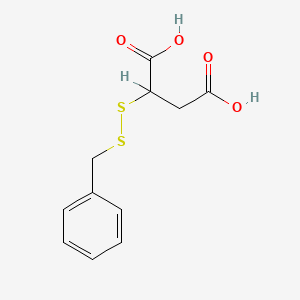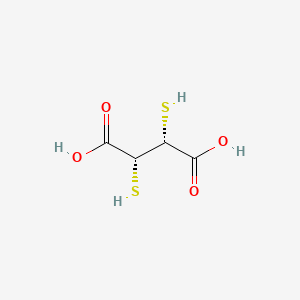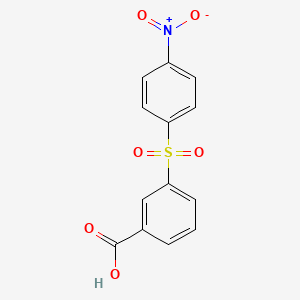
Propanoic acid, isooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are a class of organic compounds known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Propanoic acid+Isooctyl alcohol→Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isooctyl alcohol in the presence of an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Propanoic acid and isooctyl alcohol.
Aplicaciones Científicas De Investigación
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biochemical pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavorings, and plasticizers.
Mecanismo De Acción
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis to propanoic acid and isooctyl alcohol. This hydrolysis can occur under acidic or basic conditions and is catalyzed by enzymes such as esterases in biological systems. The resulting propanoic acid can then enter metabolic pathways, such as the citric acid cycle, where it is further metabolized.
Comparación Con Compuestos Similares
Propanoic acid, isooctyl ester, can be compared with other esters such as butyl propanoate and ethyl propanoate. While all these esters share similar chemical properties, their physical properties, such as boiling points and solubility, can vary significantly due to differences in the alkyl groups. This compound, is unique due to its branched isooctyl group, which can impart different solubility and volatility characteristics compared to straight-chain esters.
Similar Compounds
- Butyl propanoate
- Ethyl propanoate
- Methyl propanoate
These compounds share the propanoate ester functional group but differ in their alkyl groups, leading to variations in their physical and chemical properties.
Propiedades
Número CAS |
68928-75-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
Clave InChI |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCCCCC(C)C |
Números CAS relacionados |
9036-63-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






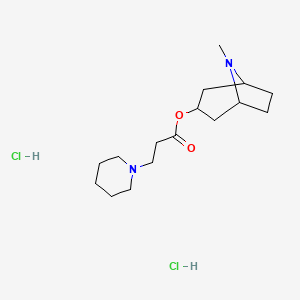
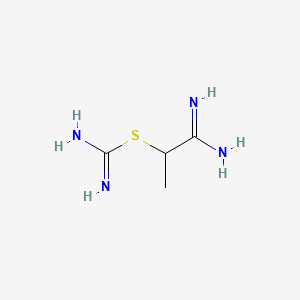

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
